molecular formula C13H15N5O4S2 B2707055 Ethyl 6-methyl-4-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate CAS No. 900002-35-9

Ethyl 6-methyl-4-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate

Cat. No. B2707055
CAS RN: 900002-35-9
M. Wt: 369.41
InChI Key: UZPWFCPGKJUNIC-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-4-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C13H15N5O4S2 and its molecular weight is 369.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Ethyl 6-methyl-4-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a compound with potential applications in various fields of scientific research, particularly in the synthesis of novel heterocyclic compounds. Kappe and Roschger (1989) explored the reactions of Biginelli-compounds, a class of compounds that includes derivatives like the one . They investigated the methylation and acylation reactions, leading to the synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines among others (Kappe & Roschger, 1989). This study lays a foundation for understanding how such derivatives can be synthesized and modified for various research applications.

Antimicrobial and Enzyme Assay Analysis

A significant area of application for this compound is in antimicrobial research. Tiwari et al. (2018) reported on the synthesis of ethyl 4-(6-substituted-4-oxo-4H-chromen-3-yl)-6-methyl-2-thioxo/oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives for in vitro antifungal and antibacterial activity. Their findings highlight the potential biocidal properties of these derivatives, showing promise for applications in developing new antimicrobial agents (Tiwari et al., 2018).

Spectroscopic Characterization and Density Functional Theory Calculations

The structural analysis and characterization of such compounds are crucial for their application in scientific research. Pekparlak et al. (2018) conducted a detailed study involving spectroscopic (FT-IR, 1H, and 13C NMR) characterization and density functional theory calculations on a closely related compound, Ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate. Their work provides insights into the molecular geometry, vibrational frequencies, and NMR chemical shifts, which are essential for understanding the physical and chemical properties of these compounds (Pekparlak et al., 2018).

Biological Activity and Potential Therapeutic Applications

Youssef et al. (2011) explored the preparation and reactions of derivatives, assessing their biological activity against various microbes. The study showed that some derivatives exhibit excellent biocidal properties, indicating potential therapeutic applications (Youssef et al., 2011). Furthermore, the compound's utility in synthesizing new pyrimidine derivatives with antimicrobial evaluation suggests its value in pharmaceutical research and development.

properties

IUPAC Name

ethyl 6-methyl-4-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O4S2/c1-4-22-11(20)9-6(2)14-12(21)16-10(9)23-5-8(19)15-13-18-17-7(3)24-13/h4-5H2,1-3H3,(H,14,16,21)(H,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZPWFCPGKJUNIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=NN=C(S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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